molecular formula C8H8Cl2FNO B1446295 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride CAS No. 1909317-00-5

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride

Cat. No. B1446295
M. Wt: 224.06 g/mol
InChI Key: OCZAXDXZWCUNCF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 1909317-00-5 . It has a molecular weight of 224.06 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride . The InChI code for this compound is 1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 224.06 . The IUPAC name for this compound is 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride . The InChI code for this compound is 1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H .

Scientific Research Applications

Synthesis and Structural Properties of Novel Compounds

One study discusses the synthesis and spectroscopic and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a synthetic route that may involve intermediates similar to the compound . This research could provide insights into the chemical reactions and potential applications of "2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride" in synthesizing novel organic compounds with potential pharmacological uses (Issac & Tierney, 1996).

Fluorinated Compounds in Protein Design

Another study explores the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins to create proteins with novel chemical and biological properties. This research indicates that fluorination can enhance the stability of proteins against chemical and thermal denaturation, suggesting potential applications of fluorinated compounds, like the one , in protein design and engineering for increased stability and functionality (Buer & Marsh, 2012).

Hydrophilic Interaction Chromatography

Research on hydrophilic interaction chromatography (HILIC) as a valuable alternative for the separation of polar, weakly acidic, or basic samples might be relevant. The study discusses the use of polar columns and aqueous-organic mobile phases rich in organic solvents, which could be applicable in the analysis and separation of compounds similar to "2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride" (Jandera, 2011).

Novel Fluorescence Emission from Nitrogen-containing Organic Compounds

A review on a new type of fluorescence emission from nitrogen-containing organic compounds, which do not have traditional fluorophore units in their structure, could suggest potential research applications for the compound , especially in the biomedical field due to excellent biocompatibility and unique properties mimicking biological macromolecules (Wang Shao-fei, 2011).

Safety And Hazards

The compound is classified as having acute toxicity - Category 3, Oral . The hazard statement is H301: Toxic if swallowed . Precautionary measures include washing thoroughly after handling, not eating, drinking or smoking when using this product, and getting emergency medical help immediately if swallowed . The compound should be stored locked up and disposed of in an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal .

properties

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZAXDXZWCUNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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